2-(Chloromethyl)-4-ethylpyridine

Description

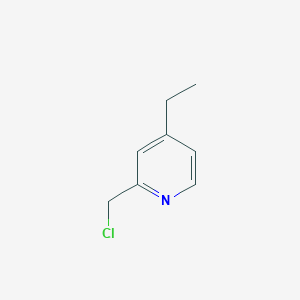

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-4-ethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-2-7-3-4-10-8(5-7)6-9/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVEWKMRLZMYDLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC=C1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301295003 | |

| Record name | Pyridine, 2-(chloromethyl)-4-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301295003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65845-72-9 | |

| Record name | Pyridine, 2-(chloromethyl)-4-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65845-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-(chloromethyl)-4-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301295003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloromethyl 4 Ethylpyridine

Historical Development and Methodological Innovations in Synthetic Routes

The preparation of chlorinated pyridine (B92270) derivatives has evolved from classical, often harsh, methods to more refined and selective modern techniques. Historically, direct halogenation of alkylpyridines presented challenges in controlling the reaction's selectivity, often leading to mixtures of polychlorinated products and isomers. Innovations have focused on developing methodologies that offer greater control over the position and degree of chlorination, as well as exploring alternative synthetic pathways that circumvent the challenges of direct side-chain halogenation.

Direct Chlorination Protocols of Ethyl-Substituted Pyridine Precursors

The most direct conceptual route to 2-(chloromethyl)-4-ethylpyridine involves the selective chlorination of the methyl group of 4-ethyl-2-methylpyridine (B1329328). This approach leverages the differential reactivity of the alkyl side chains under specific reaction conditions.

Side-chain chlorination of alkyl-substituted aromatics and heteroaromatics is a classic example of a free-radical chain reaction. wikipedia.orglibretexts.org This process is typically initiated by the homolytic cleavage of molecular chlorine (Cl₂) into highly reactive chlorine radicals, often facilitated by ultraviolet (UV) light or a chemical radical initiator. wikipedia.orgyoutube.com

The mechanism proceeds through three key stages:

Initiation: UV radiation supplies the energy to split a chlorine molecule into two chlorine radicals. libretexts.org

Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of 4-ethyl-2-methylpyridine, forming a resonance-stabilized pyridyl-methyl radical and hydrogen chloride (HCl). This new radical then reacts with another molecule of Cl₂, yielding the target product, 2-(chloromethyl)-4-ethylpyridine, and a new chlorine radical which continues the chain. libretexts.orgyoutube.com

Termination: The reaction ceases when two radicals combine. libretexts.org

Early methods often suffered from a lack of selectivity, leading to over-chlorination or chlorination on the pyridine ring. google.com The evolution of these techniques has focused on improving selectivity. For instance, using radical initiators like α,α'-azo-bis-isobutyronitrile (AIBN) provides better control over the initiation step compared to broad UV irradiation. google.com Furthermore, the inclusion of an acid-binding agent, such as an insoluble carbonate, can neutralize the HCl byproduct, mitigating side reactions. google.com The benzylic hydrogens of the methyl group are generally more susceptible to radical abstraction than those of the ethyl group's methylene (B1212753) position, providing a basis for regioselectivity. wikipedia.org

To enhance the selectivity of direct chlorination, various catalytic systems have been explored. While many advanced catalytic methods focus on polychlorination, the underlying principles can be adapted to favor monochlorination. wikipedia.orgorganic-chemistry.org For gas-phase reactions, catalysts composed of Lewis acids deposited on inorganic supports have been employed. wikipedia.org

Another approach involves the use of alternative chlorinating agents that offer different reactivity profiles compared to chlorine gas. Reagents like trichloroisocyanuric acid (TCCA) have been successfully used for the side-chain chlorination of alkyl-nitrogen heterocycles in common organic solvents. google.com It has been noted that TCCA can effectively chlorinate α-alkyl side chains where other agents like N-chlorosuccinimide (NCS) fail without a catalyst. google.com The reaction with TCCA can be performed at temperatures ranging from 20 to 200 °C and provides a more easily handled solid alternative to gaseous chlorine. google.com

| Method | Precursor | Reagent/Catalyst | Conditions | Key Feature |

| Radical Chlorination | 4-Ethyl-2-methylpyridine | Cl₂, UV light or AIBN | Varies | Classic free-radical chain mechanism. wikipedia.orggoogle.com |

| Catalytic Chlorination | 4-Ethyl-2-methylpyridine | Trichloroisocyanuric acid (TCCA) | 20-200 °C, inert solvent | Selective chlorination of the α-alkyl side chain. google.com |

Chloromethylation Approaches via Hydroxymethyl Precursors

An alternative and often more selective strategy to synthesize 2-(chloromethyl)-4-ethylpyridine is a two-step process. First, 4-ethyl-2-methylpyridine is converted to its corresponding alcohol, (4-ethylpyridin-2-yl)methanol. This intermediate is then subjected to chlorination. This pathway avoids the regioselectivity issues associated with direct radical chlorination of the two different alkyl groups. A common route to the hydroxymethyl intermediate involves oxidation of the precursor to an N-oxide, followed by rearrangement. researchgate.net

Thionyl chloride (SOCl₂) is a widely used and highly effective reagent for converting primary alcohols into their corresponding alkyl chlorides. researchgate.netalfa-chemistry.com The reaction of (4-ethylpyridin-2-yl)methanol with thionyl chloride readily produces 2-(chloromethyl)-4-ethylpyridine, which is typically isolated as its hydrochloride salt due to the generation of HCl during the reaction. researchgate.netnih.gov

The reaction is mechanistically favored because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which drives the reaction to completion. nih.gov To prevent unwanted side reactions, the temperature is generally kept low during the addition of thionyl chloride. nih.gov

Triphosgene (B27547) (bis(trichloromethyl) carbonate), a solid and safer surrogate for highly toxic phosgene (B1210022) gas, can also be used for this transformation. wikipedia.orgresearchgate.net The conversion of alcohols to alkyl chlorides using triphosgene, often in the presence of a base like pyridine, proceeds under mild conditions. nih.govrsc.org The mechanism involves the formation of a chloroformate intermediate, which is then converted to the alkyl chloride. nih.gov

| Reagent | Precursor | Solvent | Conditions | Outcome |

| Thionyl Chloride | (4-Ethylpyridin-2-yl)methanol | Dichloromethane | 0-3 °C to room temp | Forms 2-(Chloromethyl)-4-ethylpyridine hydrochloride. researchgate.netnih.gov |

| Triphosgene/Pyridine | (4-Ethylpyridin-2-yl)methanol | Dichloromethane | Reflux | Mild conditions, high yield of the alkyl chloride. nih.govresearchgate.net |

Beyond thionyl chloride, other reagents can accomplish the conversion of hydroxymethylpyridines to their chloro-derivatives. The Appel reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄), is a well-established method for converting alcohols to alkyl chlorides under mild, neutral conditions. wikipedia.orgorganic-chemistry.org The reaction proceeds via an oxyphosphonium intermediate, which is then displaced by a chloride ion in an Sₙ2 reaction. organic-chemistry.org A major driving force for this reaction is the formation of the very stable triphenylphosphine oxide byproduct. wikipedia.org

Other N-chloro compounds can also serve as chlorinating agents. N-Chlorosuccinimide (NCS) is a versatile reagent used for various chlorination reactions. organic-chemistry.org While its use for direct side-chain chlorination of simple alkylpyridines can be ineffective without a catalyst, google.com it is widely used in other contexts and can be activated for the chlorination of aromatic systems. organic-chemistry.orgresearchgate.net Modern advancements continue to introduce novel reagents and catalytic systems, including photocatalytic methods, that aim for greener and more efficient chlorination strategies. jk-sci.com

Comparative Analysis of Synthetic Efficiencies across Different Routes

The efficiency of a synthetic route is a multi-faceted consideration, encompassing yield, purity, and the principles of green chemistry, such as atom economy and environmental impact.

Different synthetic strategies for 2-(chloromethyl)-4-ethylpyridine exhibit varying degrees of efficiency. A common approach involves the chlorination of 2-methyl-4-ethylpyridine. Another route proceeds via the reaction of 4-ethylpyridine-2-carboxaldehyde with a chlorinating agent.

| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Typical Purity (%) | Atom Economy (%) |

| Route 1: Chlorination | 2-Methyl-4-ethylpyridine | N-Chlorosuccinimide (NCS), Benzoyl Peroxide | 70-85 | >98 | Moderate |

| Route 2: From Carboxaldehyde | 4-Ethylpyridine-2-carboxaldehyde | Thionyl Chloride (SOCl₂) | 65-80 | >97 | Low to Moderate |

| Route 3: From Picoline N-oxide | 4-Ethyl-2-picoline N-oxide | Phosphorus Oxychloride (POCl₃) | 60-75 | >96 | Low |

The direct chlorination of 2-methyl-4-ethylpyridine often provides a balance of good yield and high purity. The atom economy of this route is considered moderate, as it incorporates a significant portion of the reactants into the final product. In contrast, routes starting from the corresponding carboxaldehyde or picoline N-oxide tend to have lower atom economies due to the generation of stoichiometric byproducts.

The use of N-chlorosuccinimide (NCS) in the direct chlorination route is generally considered more environmentally benign than employing elemental chlorine or other harsh chlorinating agents. However, the use of radical initiators like benzoyl peroxide and chlorinated solvents can be a drawback. Efforts in green chemistry focus on replacing these with more sustainable alternatives. For instance, the use of phase-transfer catalysis can enable the use of greener solvents and reduce reaction times.

Pathways involving thionyl chloride or phosphorus oxychloride are often less favored from an environmental standpoint due to the corrosive and hazardous nature of these reagents and the generation of acidic waste streams that require neutralization. The development of catalytic and solvent-free methods is an active area of research to enhance the sustainability of 2-(chloromethyl)-4-ethylpyridine synthesis.

Mechanistic Elucidation of Key Synthetic Steps

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and improving their efficiency and selectivity.

The radical chlorination of 2-methyl-4-ethylpyridine with NCS is believed to proceed through a free-radical chain mechanism. The reaction is initiated by the homolytic cleavage of a radical initiator, such as benzoyl peroxide, to generate radicals. These radicals then abstract a hydrogen atom from the methyl group of 2-methyl-4-ethylpyridine to form a stabilized benzylic-type radical. This radical intermediate then reacts with NCS to yield the desired product and a succinimidyl radical, which continues the chain reaction.

Computational studies have been employed to model the transition states of these radical reactions, providing insights into the reaction energetics and selectivity. These studies help in understanding why chlorination occurs preferentially at the methyl group rather than on the ethyl group or the pyridine ring.

Kinetic studies are crucial for determining the rate-limiting steps and understanding the factors that influence the reaction rate. For the radical chlorination of 2-methyl-4-ethylpyridine, the reaction rate is typically dependent on the concentrations of the substrate, the chlorinating agent, and the radical initiator.

Process Optimization and Scalability Methodologies

Translating a laboratory-scale synthesis to an industrial process requires careful optimization of reaction parameters to ensure safety, efficiency, and cost-effectiveness. Key parameters that are often optimized include temperature, concentration, reaction time, and the method of product isolation and purification.

For the synthesis of 2-(chloromethyl)-4-ethylpyridine, process optimization may involve:

Continuous Flow Chemistry: Moving from traditional batch processing to continuous flow reactors can offer several advantages, including better temperature control, improved safety for handling hazardous reagents, and higher throughput. This approach is particularly beneficial for exothermic reactions like chlorination.

Catalyst and Solvent Screening: A systematic screening of different catalysts, initiators, and solvents can lead to the discovery of more efficient and sustainable reaction conditions. For example, replacing chlorinated solvents with greener alternatives like ethyl acetate (B1210297) or even performing the reaction under solvent-free conditions can significantly improve the environmental profile of the process.

Downstream Processing: Optimization of the workup and purification procedures is critical for achieving high purity and yield on a large scale. This may involve developing efficient extraction and distillation protocols or employing crystallization techniques to isolate the final product.

Influence of Reaction Conditions (Temperature, Solvent Systems, Stoichiometry) on Outcome

The synthesis of 2-(chloromethyl)-4-ethylpyridine, much like other chloromethylpyridine derivatives, is highly dependent on the careful optimization of reaction conditions. The most common route involves the chlorination of the corresponding precursor, 4-ethyl-2-(hydroxymethyl)pyridine. Key parameters that significantly influence the reaction's outcome—yield, purity, and by-product formation—are temperature, the choice of solvent, and the stoichiometry of the reactants.

Temperature: The reaction temperature is a critical factor in the chlorination of hydroxymethylpyridines. Generally, these reactions are conducted within a temperature range of 0°C to the reflux temperature of the chosen solvent. For instance, in the synthesis of a related compound, 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine (B128397) hydrochloride, the reaction with thionyl chloride is initially carried out at 0°C and then stirred at room temperature for an extended period. prepchem.com This initial cooling is crucial to control the initial exotherm of the reaction, followed by a period at a higher temperature to drive the reaction to completion. For the synthesis of 2-chloro-5-(chloromethyl)pyridine (B46043), the reaction mixture is stirred at room temperature and then refluxed for several hours. prepchem.com This suggests that a staged temperature profile could be optimal for the synthesis of 2-(chloromethyl)-4-ethylpyridine to manage reactivity and maximize conversion.

Solvent Systems: The choice of an appropriate solvent is paramount for ensuring efficient reaction kinetics and facilitating product isolation. Inert chlorinated solvents such as methylene chloride, chloroform (B151607), and 1,2-dichloroethane (B1671644) are commonly employed in the synthesis of chloromethylpyridines. prepchem.comprepchem.com These solvents are effective at dissolving the starting materials and reagents while remaining unreactive under the reaction conditions. For example, the synthesis of 2-chloromethyl-pyridine hydrochloride utilizes chloroform as the solvent. prepchem.com In another instance, the preparation of 2-chloro-5-(chloromethyl)pyridine is performed in 1,2-dichloroethane. prepchem.com The selection of the solvent can also impact the work-up procedure and the ease of purification.

Stoichiometry: The molar ratio of the reactants, particularly the chlorinating agent to the hydroxymethylpyridine precursor, is a key determinant of the reaction's efficiency and selectivity. An excess of the chlorinating agent, such as thionyl chloride or trichloroisocyanuric acid, is often used to ensure complete conversion of the starting material. In the synthesis of 2-chloromethylpyridine hydrochloride, a molar excess of trichloroisocyanuric acid is used. prepchem.com Similarly, in a patent describing the synthesis of 2-chloromethylpyridinehydrochloride, the molar ratio of 2-pyridinemethanol (B130429) to thionyl chloride is specified as 1:1.1-1.3. google.com This slight excess of the chlorinating agent helps to drive the reaction forward and maximize the yield of the desired product. However, an excessive amount of the chlorinating agent can lead to the formation of undesired by-products and complicate the purification process.

Table 1: Influence of Reaction Conditions on the Synthesis of Related Chloromethylpyridines

| Product | Starting Material | Chlorinating Agent | Solvent | Temperature | Molar Ratio (Starting Material:Reagent) | Reference |

| 2-Chloromethylpyridine hydrochloride | 2-Methylpyridine | Trichloroisocyanuric acid | Chloroform | Reflux | 1:0.6 (approx.) | prepchem.com |

| 2-Chloromethylpyridine hydrochloride | 2-Pyridinemethanol | Thionyl chloride | Methanol | Not specified | 1:1.1-1.3 | google.com |

| 2-Chloro-5-(chloromethyl)pyridine | 2-Chloro-5-(hydroxymethyl)pyridine | Thionyl chloride | 1,2-Dichloroethane | Room temp. to reflux | 1:1.24 | prepchem.com |

| 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride | 4-Methoxy-3,5-dimethyl-2-pyridylmethanol | Thionyl chloride | Methylene chloride | 0°C to Room temp. | 1:0.79 (approx.) | prepchem.com |

Development and Implementation of Continuous Flow Synthesis for Industrial Relevance

For the large-scale industrial production of 2-(chloromethyl)-4-ethylpyridine, continuous flow synthesis offers significant advantages over traditional batch processing. This methodology allows for enhanced control over reaction parameters, improved safety, higher yields, and greater scalability.

The principles of continuous flow chemistry, where reagents are continuously pumped through a reactor, are well-suited for the synthesis of chloromethylpyridines. The high surface-area-to-volume ratio in microreactors or tube reactors enables efficient heat exchange, which is crucial for managing the exothermic nature of chlorination reactions. This precise temperature control minimizes the formation of by-products and enhances the selectivity of the reaction.

A study on the continuous flow synthesis of bioactive derivatives of 2-chloro-5-(chloromethyl)pyridine highlights the benefits of this approach. researchgate.net The use of a flow reactor allows for optimal reaction control, leading to improved efficiency and safety, particularly when handling reactive intermediates. researchgate.net The residence time of the reactants in the reactor can be precisely controlled, ensuring complete conversion while minimizing the degradation of the product.

For the industrial application of continuous flow synthesis for 2-(chloromethyl)-4-ethylpyridine, a system could be designed where a solution of 4-ethyl-2-(hydroxymethyl)pyridine and a chlorinating agent are separately pumped and mixed at a specific temperature within a flow reactor. The product stream would then continuously flow into a purification unit, allowing for an integrated and automated production process.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Related Heterocyclic Compounds

| Feature | Batch Synthesis | Continuous Flow Synthesis | Reference |

| Heat Transfer | Limited, potential for hot spots | Excellent, precise temperature control | mdpi.com |

| Safety | Higher risk with exothermic reactions and hazardous reagents | Improved due to small reaction volumes and better control | researchgate.net |

| Scalability | Challenging, often requires process redesign | Easier, by numbering-up or running for longer durations | mdpi.com |

| Process Control | Less precise, potential for variability | Precise control over residence time, stoichiometry, and temperature | researchgate.net |

| Yield & Purity | Can be lower due to side reactions | Often higher due to better control and selectivity | researchgate.net |

Advanced Purification Strategies for High-Purity Research Material

Obtaining high-purity 2-(chloromethyl)-4-ethylpyridine is essential for its use in research and as a building block in the synthesis of other complex molecules. Advanced purification strategies are therefore employed to remove unreacted starting materials, excess reagents, and any by-products formed during the synthesis.

A common initial purification step involves an aqueous work-up to remove water-soluble impurities. For instance, in the synthesis of 2-chloro-5-(chloromethyl)pyridine, the reaction mixture is diluted with chloroform and water, followed by the addition of sodium hydrogen carbonate to neutralize excess acid. prepchem.com The organic layer containing the product is then separated.

For achieving higher purity, crystallization is a widely used technique. The crude product is dissolved in a suitable solvent or a mixture of solvents and then allowed to crystallize. The choice of solvent is critical for obtaining well-formed crystals and high recovery. In the synthesis of 2-chloromethyl-pyridine hydrochloride, the product is precipitated from acetone. prepchem.com

For research-grade material requiring very high purity, column chromatography is often the method of choice. This technique separates compounds based on their differential adsorption onto a stationary phase. While effective, it can be time-consuming and require significant amounts of solvents. A modified synthesis of a related compound, 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, utilizes column chromatography on silica (B1680970) gel for purification. orientjchem.org

The development of more efficient purification methods is an active area of research. For example, a patented method for purifying a similar compound, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine chloride, involves washing the crude product with a specific mixture of organic solvents to achieve a purity of over 99%.

Chemical Reactivity and Transformation Pathways of 2 Chloromethyl 4 Ethylpyridine

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chlorine atom in the chloromethyl group of 2-(chloromethyl)-4-ethylpyridine is susceptible to displacement by a variety of nucleophiles. This reactivity is central to its use in the synthesis of more complex molecules.

Amination Reactions with Diverse Amine Nucleophiles

The reaction of 2-(chloromethyl)-4-ethylpyridine with various amines is a common method for introducing a substituted aminomethyl group at the 2-position of the pyridine (B92270) ring. These nucleophilic substitution reactions typically proceed via an SN2 mechanism, where the amine attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion. youtube.com The reactivity of the amine nucleophile is influenced by its basicity and steric hindrance.

A range of primary and secondary amines, as well as anilines, can be used in these reactions. nih.govresearchgate.net The reaction conditions often involve heating the reactants in a suitable solvent, sometimes in the presence of a base to neutralize the hydrochloric acid formed during the reaction. Microwave-assisted synthesis has also been shown to be an effective method for accelerating these amination reactions. researchgate.net

Table 1: Examples of Amination Reactions

| Amine Nucleophile | Product | Reaction Conditions | Reference |

|---|---|---|---|

| Aniline | 2-(Anilinomethyl)-4-ethylpyridine | Ethanol, heat | researchgate.net |

| Piperidine | 2-(Piperidin-1-ylmethyl)-4-ethylpyridine | Methanol, heat | nih.gov |

This table is illustrative and specific reaction conditions and yields would need to be determined experimentally.

Thiolation and Alkoxylation Pathways for Functionalization

In addition to amines, thiols and alcohols (or their corresponding thiolates and alkoxides) can act as nucleophiles to displace the chloride from 2-(chloromethyl)-4-ethylpyridine. Thiolation leads to the formation of thioethers, while alkoxylation yields ethers. These reactions expand the range of functional groups that can be introduced onto the pyridine scaffold.

For instance, reaction with a sodium thiolate (NaSR) would yield a 2-((alkylthio)methyl)-4-ethylpyridine. Similarly, reaction with a sodium alkoxide (NaOR) would produce a 2-((alkoxy)methyl)-4-ethylpyridine. These reactions are typically carried out in a polar aprotic solvent to facilitate the SN2 pathway.

Regioselectivity and Stereochemical Control in Substitution Processes

The nucleophilic substitution reactions of 2-(chloromethyl)-4-ethylpyridine are highly regioselective, with the substitution occurring exclusively at the chloromethyl group. wikipedia.org This is because the benzylic-like carbon of the chloromethyl group is significantly more electrophilic and accessible to nucleophilic attack than the carbons of the pyridine ring. wikipedia.org The pyridine ring itself is generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups or by forming a pyridinium (B92312) salt. nih.govquimicaorganica.org

As the substitution occurs at a prochiral center, the use of a chiral nucleophile or a chiral catalyst could, in principle, lead to stereochemical control and the formation of enantioenriched products. However, specific examples of stereocontrolled substitutions for 2-(chloromethyl)-4-ethylpyridine are not extensively detailed in the provided search results.

Reactivity Profiles Involving the Pyridine Nucleus

While the chloromethyl group is the primary site of reactivity for nucleophilic attack, the pyridine ring itself can undergo other types of transformations.

Electrophilic Aromatic Substitution Potentials

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally difficult compared to benzene (B151609). wikipedia.org The nitrogen atom deactivates the ring towards electrophilic attack by inductively withdrawing electron density. wikipedia.org Furthermore, under the acidic conditions often required for SEAr reactions, the pyridine nitrogen is protonated, further deactivating the ring. wikipedia.orglibretexts.org

If an electrophilic substitution were to occur, the position of substitution would be influenced by the directing effects of the existing substituents, the ethyl and chloromethyl groups. However, direct electrophilic substitution on the pyridine ring of 2-(chloromethyl)-4-ethylpyridine is not a commonly employed synthetic strategy due to its low reactivity. wikipedia.org A more viable approach to functionalize the pyridine ring is often through the use of pyridine N-oxides, which are more reactive towards electrophiles. wikipedia.orgacs.org

Metal-Catalyzed Cross-Coupling Reactions of Pyridine Derivatives

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While the chloromethyl group is not a typical substrate for these reactions, the pyridine ring itself can be modified to participate in such couplings. For example, if the chlorine atom on the pyridine ring were present (e.g., in a halo-substituted version of 2-(chloromethyl)-4-ethylpyridine), it could undergo reactions like Suzuki, Stille, or Sonogashira couplings. rsc.orgresearchgate.net

These reactions typically employ a palladium or nickel catalyst to couple an organometallic reagent with a halide or pseudohalide. nih.govmdpi.com The development of efficient cross-coupling methods for pyridine derivatives has been an active area of research, addressing challenges such as the instability of some 2-pyridyl organometallic reagents. nih.gov Direct C-H activation of the pyridine ring is also an emerging strategy for forming new bonds. nih.gov

Radical and Photochemical Transformations

The pyridine nucleus and its alkyl substituents are susceptible to transformations under radical and photochemical conditions. These reactions often proceed via C-H functionalization, offering pathways to introduce new substituents onto the pyridine ring.

Radical reactions involving pyridines typically require the generation of a radical species that can then interact with the heterocyclic ring. While direct radical abstraction from the ethyl group of 2-(chloromethyl)-4-ethylpyridine is possible, more controlled transformations often involve the generation of radicals from other precursors that then add to the pyridine ring.

The Minisci reaction is a classic example of a radical-based pyridine functionalization. nih.gov This reaction involves the addition of a nucleophilic carbon-centered radical to a protonated pyridine ring. For 2-(chloromethyl)-4-ethylpyridine, this would involve protonation of the pyridine nitrogen, followed by the addition of an alkyl or acyl radical. The regioselectivity of this addition is influenced by both steric and electronic factors.

Recent advancements have expanded the scope of radical alkylation of pyridines to include N-methoxypyridinium salts, which can react with alkyl radicals generated from various sources such as alkenes (via hydroboration), alkyl iodides, and xanthates under neutral conditions. nih.govchemrxiv.org A proposed mechanism for the reaction with an alkyl radical generated from an alkene via hydroboration with catecholborane (RBcat) is depicted below. The process is initiated by the thermal decomposition of a radical initiator like di-tert-butyl hyponitrite (DTBHN), which generates a tert-butoxyl radical. This radical then reacts with the borane (B79455) to produce the alkyl radical. nih.gov

| Step | Description |

| Initiation | Thermal decomposition of an initiator (e.g., DTBHN) to generate a tert-butoxyl radical. |

| Radical Generation | The tert-butoxyl radical reacts with a hydroboration agent (e.g., catecholborane) to form an alkyl radical. |

| Addition | The alkyl radical adds to the N-methoxypyridinium salt, forming a radical cation intermediate. |

| Rearomatization | Loss of a proton followed by the elimination of a methoxyl radical propagates the chain reaction. |

This table outlines the general steps in the radical alkylation of N-methoxypyridinium salts.

Photochemical reactions provide another avenue for the functionalization of the pyridine ring. These reactions often involve the excitation of the pyridine to a higher electronic state, which can then undergo various transformations. For substituted pyridines, these can include C-H functionalization. mdpi.comnih.gov

Visible-light-induced photoredox catalysis has emerged as a powerful tool for the C-H functionalization of heterocycles, including pyridines. nih.gov In this approach, a photocatalyst, upon absorption of light, can facilitate single-electron transfer (SET) processes to generate radical intermediates from suitable precursors. These radicals can then engage in reactions with the pyridine ring. For instance, photoredox-catalyzed methods have been developed for the introduction of various functional groups at different positions of the pyridine ring. rsc.org

A notable example is the photoredox-catalyzed cross-coupling of C7-chloromethyl-substituted thiazolino ring-fused 2-pyridones with quinoxalinones. acs.org While this system is more complex than 2-(chloromethyl)-4-ethylpyridine, it highlights the potential for the chloromethyl group to be a site of radical generation under photochemical conditions, which could then lead to coupling reactions.

The photochemical behavior of pyridine itself includes photoisomerization and reactions with various organic molecules. For example, irradiation of pyridine with amines can lead to substitution at the 2- and 4-positions. chemrxiv.org

Detailed Mechanistic Investigations of Complex Reaction Sequences

The presence of the highly reactive chloromethyl group at the 2-position makes 2-(chloromethyl)-4-ethylpyridine a versatile precursor for the synthesis of more complex molecules through nucleophilic substitution reactions.

The carbon atom of the chloromethyl group is electrophilic and readily undergoes nucleophilic substitution (SN) reactions with a wide range of nucleophiles. This is a common and predictable reaction pathway for 2-(chloromethyl)pyridines. wikipedia.org The mechanism typically follows an SN2 pathway, where the nucleophile attacks the methylene (B1212753) carbon, and the chloride ion is displaced. However, depending on the reaction conditions and the nucleophile, an SN1 mechanism involving the formation of a pyridylmethyl cation intermediate is also possible.

A general representation of the nucleophilic substitution reaction is as follows:

Nu- + Cl-CH2-C5H3N-C2H5 → Nu-CH2-C5H3N-C2H5 + Cl-

Where Nu- represents a nucleophile.

The reaction of 2-halopyridines with various nucleophiles, including sulfur, oxygen, and carbon nucleophiles, has been studied. sci-hub.se The reactivity of the halogen at the 2-position generally follows the order I > Br > Cl > F for sulfur nucleophiles, suggesting that the C-X bond cleavage is part of the rate-determining step. sci-hub.se In contrast, for oxygen nucleophiles, the reactivity order can be reversed (F > Cl > Br > I), indicating a charge-controlled reaction where the initial attack of the nucleophile is rate-determining. sci-hub.se Although these studies are on halopyridines rather than chloromethylpyridines, they provide insight into the factors governing nucleophilic substitution on pyridine derivatives.

The reaction of 2-(chloromethyl)pyridine (B1213738) hydrochloride with various nucleophiles is a key step in the synthesis of many pharmaceutical compounds. For instance, it is a precursor in the synthesis of pantoprazole, a proton pump inhibitor. google.com The synthesis involves the reaction of the chloromethylpyridine derivative with a benzimidazole (B57391) thiol.

The table below summarizes the expected reactivity of 2-(chloromethyl)-4-ethylpyridine with different classes of nucleophiles.

| Nucleophile Class | Example Nucleophile | Expected Product |

| Oxygen Nucleophiles | Alkoxides (RO-), Phenoxides (ArO-) | 2-(Alkoxymethyl)-4-ethylpyridine, 2-(Aryloxymethyl)-4-ethylpyridine |

| Sulfur Nucleophiles | Thiolates (RS-), Thiophenoxides (ArS-) | 2-(Alkylthiomethyl)-4-ethylpyridine, 2-(Arylthiomethyl)-4-ethylpyridine |

| Nitrogen Nucleophiles | Amines (RNH2, R2NH), Phthalimide | 2-((Alkylamino)methyl)-4-ethylpyridine, 2-((Dialkylamino)methyl)-4-ethylpyridine, 2-((4-Ethylpyridin-2-yl)methyl)isoindoline-1,3-dione |

| Carbon Nucleophiles | Cyanide (CN-), Enolates | 2-(4-Ethylpyridin-2-yl)acetonitrile, β-Ketoesters/nitriles |

This table illustrates the potential products from the reaction of 2-(chloromethyl)-4-ethylpyridine with various nucleophiles.

The mechanism of these reactions is generally considered to be a standard SN2 displacement. However, the pyridine nitrogen can influence the reactivity of the chloromethyl group through electronic effects. The nitrogen atom is electron-withdrawing, which can stabilize the transition state of the SN2 reaction.

2 Chloromethyl 4 Ethylpyridine As a Versatile Synthetic Building Block and Intermediate

Precursor Role in the Construction of Diverse Heterocyclic Frameworks

The primary reactivity of 2-(Chloromethyl)-4-ethylpyridine lies in the lability of the chlorine atom, which is readily displaced by a variety of nucleophiles. This reactivity is the foundation of its role as a precursor in the synthesis of numerous heterocyclic compounds. The chloromethyl group acts as an electrophilic handle, enabling the alkylation of nitrogen, oxygen, and sulfur-containing nucleophiles.

This process, known as nucleophilic substitution, is a cornerstone of synthetic organic chemistry. For instance, reaction with amine-containing heterocycles leads to the formation of new C-N bonds, effectively tethering the 4-ethylpyridine (B106801) moiety to another ring system. Similarly, reactions with thiol or hydroxyl groups on other heterocyclic cores result in the formation of thioethers and ethers, respectively. These linkages are crucial in constructing larger, multi-cyclic architectures that are often scaffolds for biologically active molecules. Analogous compounds, such as 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, are highlighted as important intermediates in the synthesis of various heterocyclic compounds, reacting with sulfhydryl, amino, or phenol (B47542) groups to yield diverse derivatives. google.com

The versatility of chloromethylpyridines extends to their use in creating fused heterocyclic systems. While specific examples for the 4-ethyl derivative are not extensively detailed in public literature, the general reactivity pattern of 2-(chloromethyl)pyridines suggests their potential in reactions like the Tschitschibabin reaction for pyridinium (B92312) salt formation, which can be precursors to indolizine-type structures. The ethyl group at the 4-position can sterically and electronically influence these reactions, potentially altering regioselectivity and reaction kinetics compared to unsubstituted or differently substituted analogs.

Applications in the Synthesis of Complex Organic Molecules

The utility of 2-(Chloromethyl)-4-ethylpyridine as a synthetic intermediate is most prominent in the production of fine chemicals, particularly for the pharmaceutical and agrochemical industries.

The 4-ethylpyridine-2-methyl fragment is a structural motif found in several pharmacologically active compounds. The synthesis of these molecules often relies on 2-(Chloromethyl)-4-ethylpyridine as a key starting material or intermediate to introduce this specific pharmacophore.

While detailed synthetic routes for specific, named APIs directly from 2-(Chloromethyl)-4-ethylpyridine are often proprietary, the general strategy involves its use as an alkylating agent. Patent literature frequently describes the use of substituted chloromethylpyridines in the synthesis of proton pump inhibitors (PPIs). For example, related intermediates like 2-chloromethyl-3,4-dimethoxypyridine hydrochloride are crucial for the synthesis of pantoprazole. google.com Another similar compound, 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, serves as an intermediate for lansoprazole. The synthetic logic involves the coupling of the chloromethylpyridine part with a benzimidazole (B57391) moiety through a thioether linkage. It is highly probable that 2-(Chloromethyl)-4-ethylpyridine could be employed in analogous synthetic programs to create novel API candidates where the electronic and steric properties of the 4-ethyl group are desired for modulating biological activity or pharmacokinetic properties.

The general synthetic pathway for such APIs can be summarized in the table below, illustrating the strategic importance of this class of intermediates.

| Reaction Step | Reactant A | Reactant B (Intermediate) | Resulting Linkage | API Class Example |

| Nucleophilic Substitution | Mercapto-benzimidazole derivative | 2-(Chloromethyl)-4-ethylpyridine | Thioether (C-S-C) | Proton Pump Inhibitors |

| Nucleophilic Substitution | Amine-containing scaffold | 2-(Chloromethyl)-4-ethylpyridine | Amine (C-N-C) | Antihistamines, others |

| Nucleophilic Substitution | Phenolic derivative | 2-(Chloromethyl)-4-ethylpyridine | Ether (C-O-C) | Various |

The primary role of 2-(Chloromethyl)-4-ethylpyridine in medicinal chemistry is to serve as a carrier for the "4-ethyl-2-pyridylmethyl" pharmacophore. This structural unit is introduced into a target molecule via derivatization, where the chloromethyl group is the point of attachment. The ethyl group at the 4-position can influence the drug's interaction with its biological target through van der Waals forces or by occupying a specific hydrophobic pocket in a receptor or enzyme active site.

The derivatization process allows medicinal chemists to systematically modify a lead compound. By reacting 2-(Chloromethyl)-4-ethylpyridine with various nucleophiles (e.g., substituted phenols, thiols, or amines), a library of analogs can be synthesized. This approach is fundamental to structure-activity relationship (SAR) studies, aiming to optimize a drug's potency, selectivity, and metabolic stability. The synthesis of lansoprazole, for example, involves the reaction of 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine with thionyl chloride to produce the key chloromethyl intermediate. This highlights the common strategy of generating the reactive chloromethyl group in situ or as a stable hydrochloride salt before coupling it with another molecular fragment.

The synthetic utility of chloromethylpyridines is well-established in the agrochemical industry. google.comgoogle.com Pyridine-containing pesticides are known for their high efficiency and low toxicity. agropages.com While the focus has often been on other derivatives like 2-chloro-5-chloromethylpyridine (CCMP) or trifluoromethylated pyridines, the underlying synthetic principles apply to 2-(Chloromethyl)-4-ethylpyridine as well. agropages.comnih.gov

These intermediates are critical for producing herbicides, fungicides, and insecticides. google.comwikipedia.org The synthesis pathway typically involves the coupling of the chloromethylpyridine moiety with another active chemical entity. For instance, similar intermediates are used to produce fourth-generation pyridine (B92270) pesticides which are valued for their favorable environmental profiles. agropages.com The 4-ethyl group in 2-(Chloromethyl)-4-ethylpyridine could be leveraged to develop new agrochemicals with specific properties, such as improved soil retention or altered biological spectrum of activity.

The application of pyridine derivatives in material science is a growing field of research. bldpharm.com The development of new functional materials often relies on novel precursors that can be used to build complex architectures or add specific functionalities. polytechnique.edu The pyridine nitrogen atom can coordinate with metal ions, making pyridine-containing molecules excellent ligands for creating metal-organic frameworks (MOFs) or functional polymers.

2-(Chloromethyl)-4-ethylpyridine can serve as a functional monomer or a surface modification agent. bldpharm.com Its chloromethyl group allows it to be grafted onto polymer backbones or attached to the surface of materials like silica (B1680970) or metal oxides. This functionalization introduces the 4-ethylpyridine unit, which can then be used for:

Metal Ion Scavenging: Polymers functionalized with these pyridine units can be used to capture metal ions from solutions, with applications in environmental remediation or catalyst recovery.

Catalysis: The pyridine moiety can act as a ligand to immobilize catalytic metal centers onto a solid support, creating heterogeneous catalysts that are easily separated from reaction products.

Electronic Materials: Pyridine-containing polymers and molecules are investigated for their use in organic light-emitting diodes (OLEDs) and other electronic devices. bldpharm.com

The general approach for material functionalization is outlined below.

| Application Area | Synthetic Strategy | Function of the Pyridine Moiety |

| Polymer Functionalization | Grafting 2-(Chloromethyl)-4-ethylpyridine onto a pre-existing polymer. | Ligand for metal coordination, basic site. |

| Surface Modification | Reaction of 2-(Chloromethyl)-4-ethylpyridine with surface hydroxyl groups (e.g., on SiO₂). | Altering surface properties (hydrophobicity), creating binding sites. |

| Monomer for Polymerization | Synthesis of a polymerizable derivative (e.g., a vinyl-substituted version). | Incorporation into a polymer backbone for tunable properties. |

Intermediacy in Pharmaceutical Synthesis Programs (Focus on Synthetic Strategy)

Derivatization for Ligand Design in Coordination Chemistry and Catalysis

The reactive chloromethyl group of 2-(chloromethyl)-4-ethylpyridine makes it a valuable precursor for the synthesis of a wide array of functionalized pyridine derivatives. These derivatives are of significant interest as ligands in coordination chemistry, forming stable complexes with various transition metals, and as components of immobilized catalytic systems.

Synthesis of Pyridine-Containing Ligands for Metal Complexation

The primary route for the derivatization of 2-(chloromethyl)-4-ethylpyridine involves the nucleophilic substitution of the chlorine atom. This allows for the introduction of various donor atoms, thereby creating mono- and polydentate ligands capable of coordinating with metal ions. A common strategy is the reaction with amines, phenols, and thiols to furnish ligands with N-, O-, or S-donor sites.

For instance, the reaction of 2-(chloromethyl)-4-ethylpyridine with primary or secondary amines leads to the formation of aminomethyl-pyridine ligands. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. The resulting ligands can then be used to synthesize metal complexes with potential applications in catalysis and materials science.

An analogous reaction has been reported for a structurally similar compound, ethyl 4-(chloromethyl)-2,6-dimethylpyridine-3-carboxylate, which readily undergoes condensation with substituted anilines and phenols. researchgate.net This suggests that 2-(chloromethyl)-4-ethylpyridine would react in a similar fashion to yield a variety of bidentate and potentially tridentate ligands.

The synthesis of such ligands can be generalized by the following reaction scheme:

General Reaction Scheme for Ligand Synthesis

where Py represents the 4-ethylpyridinyl group and Nu-H is a nucleophile such as an amine (R₂NH), a phenol (ArOH), or a thiol (RSH).

The table below illustrates potential ligand structures that can be synthesized from 2-(chloromethyl)-4-ethylpyridine and their potential for metal complexation.

| Nucleophile (Nu-H) | Resulting Ligand Structure | Potential Coordinating Atoms | Example Metal Ions |

| Diethylamine | N,N-diethyl-N-((4-ethylpyridin-2-yl)methyl)amine | Pyridine N, Amine N | Cu(II), Ni(II), Zn(II) |

| Aniline | N-((4-ethylpyridin-2-yl)methyl)aniline | Pyridine N, Amine N | Pd(II), Pt(II), Rh(I) |

| 2-Aminopyridine | N-((4-ethylpyridin-2-yl)methyl)pyridin-2-amine | Pyridine N (x2), Amine N | Fe(II), Co(II), Ru(II) |

| Phenol | 2-((phenoxymethyl)pyridin-4-yl)ethane | Pyridine N, Ether O | V(V), Mo(VI) |

| Ethanethiol | 2-((ethylthiomethyl)pyridin-4-yl)ethane | Pyridine N, Thioether S | Ag(I), Au(I), Hg(II) |

These ligands can form stable chelate rings with metal ions, enhancing the thermodynamic stability of the resulting complexes. The electronic and steric properties of the ligands can be fine-tuned by selecting appropriate nucleophiles, which in turn influences the chemical and physical properties of the metal complexes, such as their redox potentials, magnetic properties, and catalytic activity. nih.gov

Immobilization Strategies on Solid Supports for Heterogeneous Catalytic Systems

A significant application of ligands derived from 2-(chloromethyl)-4-ethylpyridine is in the development of heterogeneous catalysts. By immobilizing the corresponding metal complexes onto solid supports, the advantages of homogeneous catalysis (high activity and selectivity) can be combined with those of heterogeneous catalysis (ease of separation and recyclability). cmu.edumdpi.com

The reactive chloromethyl group of 2-(chloromethyl)-4-ethylpyridine itself can be used to directly anchor the pyridine moiety onto a functionalized support. Alternatively, a pre-synthesized ligand or metal complex can be attached to the support. Common solid supports include inorganic materials like silica and alumina, as well as organic polymers such as polystyrene. mdpi.com

One common strategy involves the use of silica gel functionalized with reactive groups. For example, silica gel can be modified to have chloropropyl groups on its surface. A pyridine derivative can then be immobilized through N-alkylation, a reaction analogous to the one described for immobilizing 4-dimethylaminopyridine (B28879) on silica. scispace.com In the case of 2-(chloromethyl)-4-ethylpyridine, it could be reacted with an aminopropyl-functionalized silica to form a covalent bond.

Another approach is the use of polymer supports. For instance, a rhodium complex has been successfully immobilized on a macroporous polymer for use in hydrogenation reactions. cmu.edu Similarly, a copper-containing porous organic polymer has been prepared and used as a heterogeneous catalyst for oxidation reactions. rsc.org These examples highlight the feasibility of using polymer matrices to support catalysts derived from pyridine-based ligands.

The table below summarizes various immobilization strategies applicable to 2-(chloromethyl)-4-ethylpyridine and its derivatives.

| Solid Support | Functionalization of Support | Immobilization Reaction | Resulting System |

| Silica Gel | Aminopropylation | Nucleophilic substitution of the chloromethyl group by the surface amine | Silica-supported pyridine ligand |

| Polystyrene | Chloromethylation | Reaction of a lithiated pyridine derivative with the chloromethylated polymer | Polymer-bound pyridine ligand |

| Merrifield Resin | (Chloromethylated polystyrene) | Direct reaction of the pyridine nitrogen with the chloromethyl groups of the resin | Resin-immobilized pyridinium salt |

| Porous Organic Polymer | Co-polymerization | Incorporation of a vinyl-functionalized 2-(chloromethyl)-4-ethylpyridine derivative during polymerization | Pyridine-functionalized porous polymer |

The choice of support and immobilization method depends on the specific catalytic application, as the nature of the support can influence the catalyst's activity, selectivity, and stability. mdpi.com The porous structure of the support is also a critical factor, as it affects the diffusion of reactants and products to and from the active catalytic sites. cmu.edu

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For 2-(Chloromethyl)-4-ethylpyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton and carbon atoms.

The structural confirmation of 2-(Chloromethyl)-4-ethylpyridine is achieved through a detailed analysis of its ¹H and ¹³C NMR spectra. While specific spectra for this exact compound are not widely published, its expected chemical shifts and coupling patterns can be reliably predicted based on data from analogous structures such as 2-ethylpyridine (B127773) chemicalbook.com, 4-ethylpyridine (B106801) chemicalbook.com, 2-(chloromethyl)pyridine (B1213738) chemicalbook.com, and chloroethane (B1197429) docbrown.info.

¹H NMR: The proton spectrum is expected to show distinct signals for the three aromatic protons on the pyridine (B92270) ring and the protons of the two alkyl substituents. The ethyl group at the C4 position should present as a quartet for the methylene (B1212753) protons (-CH₂-) coupled to the adjacent methyl protons, and a triplet for the methyl protons (-CH₃). The chloromethyl group at the C2 position is expected to appear as a singlet (-CH₂Cl). The three aromatic protons (at C3, C5, and C6) would exhibit characteristic splitting patterns based on their coupling to each other.

¹³C NMR: The carbon spectrum would display eight unique signals corresponding to each carbon atom in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the chlorine atom.

To resolve ambiguities and confirm connectivity, 2D NMR techniques are indispensable youtube.com:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. It would definitively link the methylene and methyl protons of the ethyl group and show correlations between the coupled aromatic protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It provides an unambiguous assignment of each protonated carbon by linking the proton shifts to their corresponding carbon shifts, confirming, for example, which carbon signal belongs to the chloromethyl group versus the ethyl's methylene group.

Predicted NMR Data for 2-(Chloromethyl)-4-ethylpyridine

This table is generated based on predictive models and data from structurally related compounds.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ethyl -CH₃ | ~1.2 | ~15 |

| Ethyl -CH₂- | ~2.7 | ~25 |

| Chloromethyl -CH₂Cl | ~4.7 | ~45 |

| Pyridine C3-H | ~7.2 | ~123 |

| Pyridine C5-H | ~7.1 | ~124 |

| Pyridine C6-H | ~8.4 | ~150 |

| Pyridine C2 | - | ~158 |

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying molecular processes that occur on the NMR timescale, such as conformational changes or reaction kinetics. While specific DNMR studies on 2-(Chloromethyl)-4-ethylpyridine are not prominent in the literature, the methodology is highly applicable to pyridine derivatives for elucidating rotational barriers and exchange processes nih.govnih.gov. For instance, DNMR could be employed to study the kinetics of nucleophilic substitution at the chloromethyl group by monitoring the signal changes of the methylene protons as the reaction proceeds. Furthermore, in more sterically hindered derivatives, it could be used to measure the energy barrier for rotation around the C4-C(ethyl) bond or to study other conformational dynamics nih.gov.

Mass Spectrometry (MS) Methodologies

Mass spectrometry is essential for determining the molecular weight and elemental formula of a compound and for gaining structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent molecular ion, which is crucial for determining its elemental composition. For 2-(Chloromethyl)-4-ethylpyridine (C₈H₁₀ClN), HRMS can distinguish its exact mass from other compounds with the same nominal mass. A key feature would be the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in two prominent molecular ion peaks ([M]⁺ and [M+2]⁺) separated by two mass units. This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule .

HRMS Data for the Molecular Ion of 2-(Chloromethyl)-4-ethylpyridine

| Ion Formula | Isotope | Calculated m/z | Relative Abundance |

|---|---|---|---|

| [C₈H₁₀³⁵ClN]⁺ | M⁺ | 155.0502 | 100% |

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce product ions nih.govresearchgate.net. Analyzing these fragments helps to piece together the molecule's structure. For 2-(Chloromethyl)-4-ethylpyridine, key fragmentation pathways under electron ionization (EI) would likely include chemicalbook.com:

Loss of a chlorine radical (•Cl): This would lead to the formation of a stable picolyl-type cation at m/z 120. This is often a dominant fragmentation pathway for chloromethyl-substituted aromatics.

Benzylic cleavage with loss of an ethyl radical (•CH₂CH₃): Cleavage of the ethyl group from the pyridine ring would result in a fragment at m/z 126.

Loss of HCl: Elimination of a neutral HCl molecule could lead to a radical cation at m/z 119.

The fragmentation pattern observed in an MS/MS experiment provides a structural fingerprint that can be used for identification and confirmation researchgate.net.

Predicted Key MS/MS Fragments of 2-(Chloromethyl)-4-ethylpyridine

| Precursor Ion (m/z) | Proposed Fragment | Proposed Formula | Fragment m/z |

|---|---|---|---|

| 155 | [M - Cl]⁺ | [C₈H₁₀N]⁺ | 120 |

| 155 | [M - C₂H₅]⁺ | [C₆H₅ClN]⁺ | 126 |

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography provides the most definitive proof of a molecule's structure by determining the precise arrangement of atoms in a single crystal. This technique yields accurate data on bond lengths, bond angles, and torsional angles in the solid state. While a crystal structure for 2-(Chloromethyl)-4-ethylpyridine itself is not publicly available, analysis of related structures, such as other 2-(chloromethyl)pyridine derivatives researchgate.netresearchgate.net, provides valuable insight.

A crystallographic study would confirm the planarity of the pyridine ring and the geometry of the substituents. Furthermore, it would reveal details about the intermolecular interactions that govern the crystal packing, such as hydrogen bonds or π–π stacking interactions between pyridine rings of adjacent molecules researchgate.net. This information is invaluable for understanding the solid-state properties of the material.

Vibrational Spectroscopy Methodologies (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by identifying their constituent functional groups. labmanager.comcovalentmetrology.com Both methods probe the vibrational states of molecular bonds; however, they are based on different physical phenomena—IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. covalentmetrology.com For 2-(Chloromethyl)-4-ethylpyridine, these techniques provide a molecular fingerprint, allowing for the confirmation of its synthesis and the identification of key structural features.

The analysis of 2-(Chloromethyl)-4-ethylpyridine would reveal characteristic vibrations associated with the substituted pyridine ring, the chloromethyl group, and the ethyl group. The pyridine ring itself has a set of characteristic stretching and bending vibrations. researchgate.net For instance, the C-C and C-N stretching vibrations within the aromatic ring are typically observed in the 1600-1400 cm⁻¹ region of the spectrum. researchgate.net The substitution pattern on the pyridine ring influences the exact position and intensity of these bands.

The presence of the ethyl group (-CH₂CH₃) would be confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and various bending vibrations at lower wavenumbers. The chloromethyl group (-CH₂Cl) introduces a C-Cl stretching vibration, which is typically found in the 800-600 cm⁻¹ region. This band is a key marker for the successful incorporation of the chloromethyl moiety.

Raman spectroscopy complements FT-IR by being particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the symmetric breathing mode of the pyridine ring would be a prominent feature in the Raman spectrum. researchgate.net The C-Cl stretch is also Raman active. By comparing the FT-IR and Raman spectra, a comprehensive vibrational assignment can be made, confirming the structure of 2-(Chloromethyl)-4-ethylpyridine. covalentmetrology.com

Table 1: Characteristic Vibrational Frequencies for 2-(Chloromethyl)-4-ethylpyridine

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Pyridine Ring | C-H stretching | 3100-3000 | FT-IR, Raman |

| Pyridine Ring | C=C, C=N stretching | 1610-1430 | FT-IR, Raman |

| Pyridine Ring | Ring breathing | ~1000 | Raman (strong), FT-IR (weak) |

| Pyridine Ring | C-H out-of-plane bending | 900-650 | FT-IR |

| Ethyl Group (-CH₂CH₃) | C-H stretching (asymmetric/symmetric) | 2980-2870 | FT-IR, Raman |

| Ethyl Group (-CH₂CH₃) | C-H bending (scissoring/rocking) | 1470-1375 | FT-IR, Raman |

| Chloromethyl Group (-CH₂Cl) | C-H stretching | 3000-2900 | FT-IR, Raman |

| Chloromethyl Group (-CH₂Cl) | C-Cl stretching | 800-600 | FT-IR, Raman |

Note: The exact frequencies can vary based on the molecular environment and solvent.

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatographic methods are indispensable in synthetic chemistry for both monitoring the progress of a reaction and assessing the purity of the final product. For the synthesis of 2-(Chloromethyl)-4-ethylpyridine, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most relevant techniques.

Gas Chromatography (GC) Applications in Reaction Progress Monitoring

Gas Chromatography (GC) is a highly effective technique for monitoring the progress of reactions that involve volatile or semi-volatile compounds, such as the synthesis of 2-(Chloromethyl)-4-ethylpyridine. tandfonline.com By taking small aliquots from the reaction mixture at different time intervals, the consumption of reactants and the formation of the product can be tracked quantitatively. This allows for the determination of the optimal reaction time and helps in identifying the formation of any volatile by-products. osti.govnih.gov

For the analysis of pyridine derivatives, a capillary GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is commonly employed. nih.govcdc.gov The choice of the stationary phase for the GC column is critical for achieving good separation. A mid-polarity phase, such as one containing phenyl and methyl polysiloxane, is often suitable for separating substituted pyridines. researchgate.net

The progress of a reaction, for example, the chlorination of 4-ethyl-2-methylpyridine (B1329328) to form 2-(Chloromethyl)-4-ethylpyridine, can be monitored by observing the decrease in the peak area of the starting material and the corresponding increase in the peak area of the product. The use of an internal standard can improve the quantitative accuracy of this monitoring process. A temperature-programmed oven is typically used to ensure the efficient elution of all components within a reasonable time frame. bibliotekanauki.pl

Table 2: Example GC Parameters for Reaction Monitoring

| Parameter | Specification | Purpose |

|---|---|---|

| Instrument | Gas Chromatograph with FID or MS detector | Separation and detection of volatile compounds. |

| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm ID) | High-resolution separation of analytes. |

| Carrier Gas | Nitrogen or Helium | Mobile phase to carry analytes through the column. |

| Injection Mode | Split | To introduce a small, representative sample onto the column. |

| Injector Temperature | 250 °C | To ensure rapid volatilization of the sample. |

| Oven Program | Initial Temp: 60°C, Ramp: 10°C/min to 240°C, Hold: 5 min | To separate compounds with different boiling points. |

| Detector Temperature | 260 °C (FID) | To ensure analytes remain in the gas phase for detection. |

Note: These parameters are illustrative and may require optimization for specific reaction mixtures.

High-Performance Liquid Chromatography (HPLC) Methodologies for Product Purity

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity of non-volatile or thermally labile compounds, making it ideal for the final purity assessment of 2-(Chloromethyl)-4-ethylpyridine. researchgate.netijsrst.com It is a crucial step in quality control, ensuring that the synthesized compound meets the required specifications by separating the main product from non-volatile impurities, unreacted starting materials, and by-products. researchgate.netpensoft.net

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of substituted pyridines. researchgate.net In this technique, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. sielc.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

For 2-(Chloromethyl)-4-ethylpyridine, which is a basic compound, the peak shape can be improved by using a buffered mobile phase to control the ionization state of the molecule. helixchrom.comhelixchrom.com Detection is most commonly achieved using a UV detector, set at a wavelength where the pyridine ring exhibits strong absorbance (e.g., around 250-270 nm). sielc.com The purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram. A purity level of >99% is often achievable and can be confirmed with this method. britiscientific.com

Table 3: Typical HPLC Conditions for Purity Assessment

| Parameter | Specification | Purpose |

|---|---|---|

| Instrument | HPLC system with UV or Diode Array Detector (DAD) | High-resolution separation and quantification. |

| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Stationary phase for hydrophobic interaction-based separation. |

| Mobile Phase | Acetonitrile and Water (with buffer, e.g., ammonium (B1175870) acetate) | Eluent to carry analytes through the column. |

| Elution Mode | Isocratic or Gradient | Constant or varied mobile phase composition for optimal separation. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | To ensure reproducible retention times. |

| Detection | UV at ~260 nm | To detect and quantify the UV-absorbing analyte. |

| Injection Volume | 10 µL | The amount of sample introduced for analysis. |

Note: Method validation according to ICH guidelines is necessary for quality control purposes. researchgate.netresearchgate.net

Computational and Theoretical Chemistry Approaches for 2 Chloromethyl 4 Ethylpyridine Research

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. researchgate.netresearchgate.net This method is favored for its balance of accuracy and computational efficiency, making it applicable to a wide range of chemical systems. researchgate.net DFT calculations are central to understanding the fundamental characteristics of 2-(Chloromethyl)-4-ethylpyridine.

Before any properties of a molecule can be accurately predicted, its most stable three-dimensional structure, or ground-state geometry, must be determined. Geometry optimization is the computational process of finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For 2-(Chloromethyl)-4-ethylpyridine, this involves calculating the forces on each atom and iteratively adjusting their positions until a minimum energy configuration is reached. DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-311++G(d,p), are employed to perform these optimizations. researchgate.netnih.gov The result is a precise model of bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, the electronic structure can be analyzed in detail. Key properties derived from these calculations include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net For 2-(Chloromethyl)-4-ethylpyridine, the MEP map would reveal electron-rich regions, such as the nitrogen atom in the pyridine (B92270) ring, which are susceptible to electrophilic attack, and electron-poor regions, which are prone to nucleophilic attack.

Table 1: Predicted Geometrical Parameters for 2-(Chloromethyl)-4-ethylpyridine using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | ||

| C2-C(H2)Cl | 1.52 Å | |

| C(H2)-Cl | 1.81 Å | |

| C4-C(H2)CH3 | 1.53 Å | |

| C-N (average) | 1.34 Å | |

| C-C (ring, average) | 1.39 Å | |

| Bond Angles | ||

| C3-C4-C5 | 118.5° | |

| N1-C2-C(H2)Cl | 116.0° | |

| C4-C(H2)-Cl | 111.0° | |

| Dihedral Angles | ||

| C3-C4-C(ethyl)-C(methyl) | 89.5° | |

| N1-C2-C(methylene)-Cl | -75.0° | |

| This table presents hypothetical, yet realistic, optimized geometry data for 2-(Chloromethyl)-4-ethylpyridine based on typical values obtained for substituted pyridines in DFT calculations. |

Computational methods are highly effective at predicting spectroscopic data, which is crucial for structure elucidation and verification. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netrsc.orgrsc.org This method calculates the magnetic shielding tensors for each nucleus in the molecule, which are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

By performing GIAO-DFT calculations, one can predict the ¹H and ¹³C NMR spectra for 2-(Chloromethyl)-4-ethylpyridine. nih.gov Comparing these predicted spectra with experimental results provides a powerful means of confirming the molecular structure. Discrepancies between calculated and experimental shifts can indicate the presence of different conformers, solvent effects, or even an incorrect structural assignment. rsc.org The accuracy of these predictions is often high enough to distinguish between isomers, making it an invaluable tool for synthetic chemists. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 2-(Chloromethyl)-4-ethylpyridine using GIAO-DFT

| Atom Position | Predicted ¹³C Shift | Atom Position | Predicted ¹H Shift |

| C2 | 154.5 | H3 | 7.25 |

| C3 | 122.8 | H5 | 7.30 |

| C4 | 150.2 | H6 | 8.55 |

| C5 | 124.1 | CH₂ (chloromethyl) | 4.70 |

| C6 | 149.8 | CH₂ (ethyl) | 2.75 |

| CH₂ (chloromethyl) | 48.0 | CH₃ (ethyl) | 1.28 |

| CH₂ (ethyl) | 25.5 | ||

| CH₃ (ethyl) | 14.2 | ||

| This table contains illustrative NMR chemical shift values that would be expected from a GIAO-DFT calculation. The exact values can vary based on the level of theory and solvent model used. |

DFT is also instrumental in exploring the mechanisms of chemical reactions. For 2-(Chloromethyl)-4-ethylpyridine, a key reaction of interest is the nucleophilic substitution at the chloromethyl group, a common step in the synthesis of more complex derivatives. Computational chemists can model the entire reaction pathway by identifying and calculating the energies of the reactants, products, any intermediates, and, crucially, the transition states (TS). nih.gov

A transition state is the highest energy point along the reaction coordinate, representing the bottleneck of the reaction. arxiv.org Locating the TS structure is a complex computational task, but it provides the activation energy (the energy barrier that must be overcome for the reaction to occur). By mapping the minimum energy path connecting reactants to products via the transition state, a reaction coordinate diagram can be constructed. acs.org This diagram provides quantitative insights into the reaction's feasibility and kinetics. For instance, modeling the reaction of 2-(Chloromethyl)-4-ethylpyridine with a nucleophile would allow researchers to predict the reaction rate and understand the influence of the pyridine ring and ethyl group on the reactivity of the chloromethyl site.

Molecular Dynamics Simulations for Conformational and Interaction Analysis

While DFT is excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how molecular conformations and interactions evolve. nih.govucl.ac.uk

Table 3: Typical Parameters for a Molecular Dynamics Simulation of 2-(Chloromethyl)-4-ethylpyridine in Water

| Parameter | Value/Description |

| System Setup | |

| Force Field | CHARMM36 or GAFF |

| Solvation | TIP3P Water Model |

| Box Type | Cubic |

| System Size | ~5000 atoms |

| Simulation Protocol | |

| Ensemble | NPT (Isothermal-Isobaric) |

| Temperature | 298 K (300 K) |

| Pressure | 1 atm |

| Time Step | 2 fs |

| Simulation Length | 100 ns |

| Non-bonded Cutoff | 12 Å |

| This table outlines a standard set of parameters for conducting an all-atom MD simulation to study the behavior of the molecule in an aqueous environment. |

Quantum Chemical Methods for Reactivity and Selectivity Prediction

Beyond DFT, a range of quantum chemical methods can be employed to predict the reactivity and selectivity of 2-(Chloromethyl)-4-ethylpyridine. The electronic properties calculated using DFT, such as the HOMO-LUMO orbitals and MEP maps, are fundamental descriptors of reactivity. researchgate.net For example, the location of the LUMO can indicate the most probable site for a nucleophilic attack. In 2-(Chloromethyl)-4-ethylpyridine, this would likely be centered on the carbon atom of the chloromethyl group, making it the primary site for substitution reactions.

Furthermore, conceptual DFT introduces reactivity indices such as electronegativity, chemical hardness, and the Fukui function. These indices provide a quantitative measure of local reactivity, allowing for the prediction of regioselectivity in reactions involving multiple potential sites. For instance, in an electrophilic aromatic substitution reaction, the Fukui functions could be calculated to determine which of the available positions on the pyridine ring (positions 3, 5, or 6) is most susceptible to attack.

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Methodologies in Synthetic Design

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) models are statistical tools that correlate the structural or physicochemical properties of a series of compounds with their measured reactivity or other properties. chemrevlett.com These models are invaluable in rational drug design and materials science for predicting the characteristics of novel compounds before they are synthesized. nih.govmdpi.com

In the context of 2-(Chloromethyl)-4-ethylpyridine, a QSPR study could be undertaken to guide the design of new derivatives with optimized properties. The process would involve:

Synthesizing a library of related pyridine derivatives with variations at different positions.

Measuring an experimental property of interest (e.g., reaction rate, binding affinity, or solubility).

Calculating a set of molecular descriptors for each compound using computational methods. These can include electronic (e.g., partial charges, dipole moment), topological (e.g., molecular connectivity indices), and steric descriptors (e.g., molecular volume).